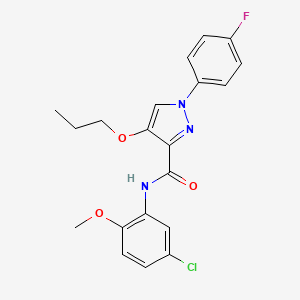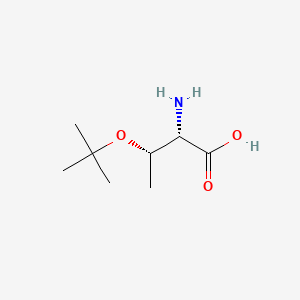![molecular formula C13H14FNO2 B2522966 1-[3-(3-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one CAS No. 2361642-64-8](/img/structure/B2522966.png)
1-[3-(3-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(3-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a fluorophenyl group, a hydroxypyrrolidine ring, and a prop-2-en-1-one moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one typically involves a multi-step process:
Formation of the Pyrrolidine Ring: The initial step often involves the synthesis of the pyrrolidine ring. This can be achieved through the reaction of a suitable amine with a ketone or aldehyde under reductive amination conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyrrolidine intermediate.
Formation of the Prop-2-en-1-one Moiety: The final step involves the formation of the prop-2-en-1-one moiety, which can be achieved through an aldol condensation reaction between an aldehyde and a ketone.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
1-[3-(3-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone.
Reduction: The carbonyl group in the prop-2-en-1-one moiety can be reduced to form an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).
Major Products
Oxidation: The major product would be the corresponding ketone derivative.
Reduction: The major product would be the corresponding alcohol derivative.
Substitution: The major products would depend on the specific substituents introduced during the reaction.
科学的研究の応用
Chemistry
In chemistry, 1-[3-(3-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its fluorophenyl group can be particularly useful in imaging studies due to the unique properties of fluorine atoms.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new therapeutic agents. Its structural features suggest potential activity against various biological targets, making it a candidate for drug discovery efforts.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of 1-[3-(3-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxypyrrolidine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-[3-(4-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one: Similar structure but with a different position of the fluorine atom.
1-[3-(3-Chlorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one: Similar structure but with a chlorine atom instead of fluorine.
1-[3-(3-Methylphenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The unique feature of 1-[3-(3-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one is the presence of the fluorine atom in the 3-position of the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.
特性
IUPAC Name |
1-[3-(3-fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c1-2-12(16)15-7-6-13(17,9-15)10-4-3-5-11(14)8-10/h2-5,8,17H,1,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNYVCDRDBFWPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)(C2=CC(=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-(2-Methoxyphenyl)propyl]piperazine](/img/structure/B2522883.png)
![N-(4-butylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2522884.png)
![N-(2-Ethoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2522885.png)
![8-fluoro-3-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2522886.png)
![5-chloro-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B2522889.png)


![6-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}pyridine-3-carbonitrile](/img/structure/B2522894.png)
![N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-6-methyl-4-(3-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}acetamide](/img/structure/B2522896.png)

![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2522900.png)
![3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2522901.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2522905.png)

